molecular formula C15H13ClN2O B11785880 4-Chloro-2-cyclopentylbenzofuro[3,2-d]pyrimidine

4-Chloro-2-cyclopentylbenzofuro[3,2-d]pyrimidine

Cat. No.: B11785880
M. Wt: 272.73 g/mol
InChI Key: OPEAHKPXQAAEHO-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopentylbenzofuro[3,2-d]pyrimidine is a heterocyclic compound that features a unique fusion of benzofuran and pyrimidine rings, with a chlorine atom at the 4-position and a cyclopentyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopentylbenzofuro[3,2-d]pyrimidine typically involves multi-step organic reactionsThe chlorine atom is then introduced at the 4-position using chlorination reagents such as phosphorus oxychloride or thionyl chloride . The cyclopentyl group can be added through alkylation reactions using cyclopentyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability . These methods reduce reaction times and improve the overall safety and environmental impact of the production process.

Chemical Reactions Analysis

Properties

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

4-chloro-2-cyclopentyl-[1]benzofuro[3,2-d]pyrimidine

InChI

InChI=1S/C15H13ClN2O/c16-14-13-12(10-7-3-4-8-11(10)19-13)17-15(18-14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2

InChI Key

OPEAHKPXQAAEHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC3=C(C(=N2)Cl)OC4=CC=CC=C43

Origin of Product

United States

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